molecular formula C16H19N3O3S B4673796 3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole

3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole

Cat. No. B4673796
M. Wt: 333.4 g/mol
InChI Key: MTHQRVOQQXZIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor involved in the innate immune response, and TAK-242 has been shown to have potential therapeutic applications in the treatment of various inflammatory diseases.

Mechanism of Action

3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole works by inhibiting TLR4 signaling, which plays a critical role in the innate immune response. TLR4 activation leads to the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of inflammatory diseases. 3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole blocks TLR4 signaling by binding to an intracellular domain of the receptor, preventing downstream signaling and cytokine production.
Biochemical and Physiological Effects:
3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole has been shown to have a number of biochemical and physiological effects in various cell types and animal models. In addition to its anti-inflammatory effects, 3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole has been shown to modulate the expression of genes involved in cell growth and survival, as well as the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole is its specificity for TLR4 signaling, which allows for targeted inhibition of the innate immune response. However, 3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole can also have off-target effects and may not be effective in all inflammatory disease models. Additionally, the synthesis and purification of 3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole can be challenging, which may limit its widespread use in research.

Future Directions

There are several future directions for 3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole research, including the development of more potent and selective inhibitors of TLR4 signaling, as well as the investigation of 3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole in combination with other anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole in various disease models.

Scientific Research Applications

3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various inflammatory diseases, including sepsis, arthritis, and inflammatory bowel disease. In animal models, 3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole has been shown to reduce inflammation and improve survival rates in sepsis and septic shock. In clinical trials, 3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole has shown promising results in the treatment of rheumatoid arthritis and Crohn's disease.

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(3-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12-10-13(2)19(17-12)16(20)14-6-5-7-15(11-14)23(21,22)18-8-3-4-9-18/h5-7,10-11H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHQRVOQQXZIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.